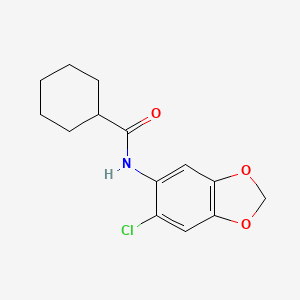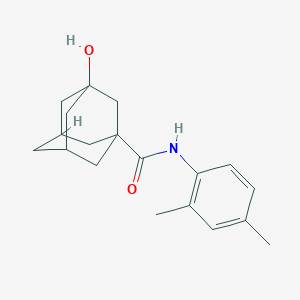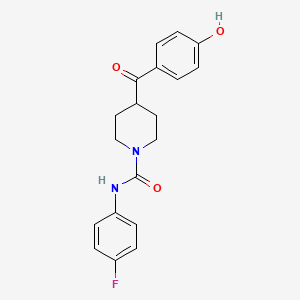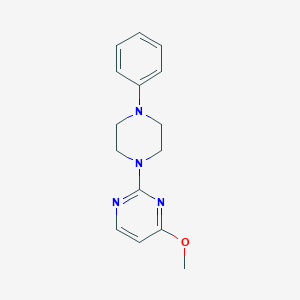![molecular formula C22H22N2O3 B7462189 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide is a chemical compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in the field of medicine. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the inhibition of specific enzymes and pathways. In cancer research, this compound inhibits the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Inflammation research has also shown that this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide are dependent on the specific application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation research has also shown that this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide in lab experiments include its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For the research on 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide include further studies on its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Other areas of research may include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of analogs with improved solubility and reduced toxicity. Additionally, further studies may be conducted to investigate the mechanism of action of this compound in different biological systems.
Métodos De Síntesis
The synthesis method of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the reaction between 4-acetamidophenylboronic acid and 6-methoxy-2-naphthaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(25)24-20-8-4-16(5-9-20)12-22(26)23-14-17-3-6-19-13-21(27-2)10-7-18(19)11-17/h3-11,13H,12,14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFYEXXQRYVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)